1-(beta-D-galactosyl)-N-behenoylsphingosine
Overview
Description
1-(beta-D-galactosyl)-N-behenoylsphingosine is a complex sphingolipid compound. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell signaling and structural integrity of cell membranes. This particular compound consists of a sphingosine backbone, a beta-D-galactosyl group, and a behenoyl fatty acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-D-galactosyl)-N-behenoylsphingosine typically involves multiple steps:
Sphingosine Synthesis: The sphingosine backbone is synthesized through a series of reactions starting from simple precursors like palmitoyl-CoA and serine.
Galactosylation: The beta-D-galactosyl group is introduced through a glycosylation reaction, where a galactose donor is attached to the sphingosine backbone.
Behenoylation: The final step involves the attachment of the behenoyl fatty acid chain to the nitrogen atom of the sphingosine backbone through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of enzymes like glycosyltransferases for the galactosylation step and lipases for the behenoylation step. These enzymatic methods offer higher specificity and yield compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(beta-D-galactosyl)-N-behenoylsphingosine can undergo various chemical reactions, including:
Oxidation: The sphingosine backbone can be oxidized to form ceramides.
Reduction: Reduction reactions can modify the fatty acid chain or the sphingosine backbone.
Substitution: The galactosyl group can be substituted with other sugar moieties through glycosylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like glycosyl halides or glycosyl phosphates in the presence of catalysts like Lewis acids.
Major Products
Ceramides: Formed through oxidation of the sphingosine backbone.
Modified Sphingolipids: Resulting from reduction or substitution reactions.
Scientific Research Applications
1-(beta-D-galactosyl)-N-behenoylsphingosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid chemistry and reactions.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for potential therapeutic applications in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the development of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of 1-(beta-D-galactosyl)-N-behenoylsphingosine involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane fluidity and participate in signaling cascades by interacting with specific receptors and enzymes. The beta-D-galactosyl group may also play a role in cell recognition and adhesion processes.
Comparison with Similar Compounds
Similar Compounds
1-(beta-D-glucosyl)-N-behenoylsphingosine: Similar structure but with a glucose moiety instead of galactose.
1-(beta-D-galactosyl)-N-palmitoylsphingosine: Similar structure but with a shorter palmitoyl fatty acid chain.
Uniqueness
1-(beta-D-galactosyl)-N-behenoylsphingosine is unique due to its specific combination of a beta-D-galactosyl group and a long-chain behenoyl fatty acid. This unique structure imparts distinct biophysical properties and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43-,44-,45+,46+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGARKIIFOHVPF-YMBRMJIUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H89NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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